molecular formula C15H16N2O2 B087201 Ancymidol CAS No. 12771-68-5

Ancymidol

Cat. No.: B087201
CAS No.: 12771-68-5
M. Wt: 256.30 g/mol
InChI Key: HUTDUHSNJYTCAR-UHFFFAOYSA-N
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Description

Ancymidol (α-cyclopropyl-α-[4-methoxyphenyl]-5-pyrimidine methyl alcohol) is a potent plant growth retardant that inhibits gibberellin (GA) biosynthesis by targeting the oxidation of ent-kaurene, a critical step in GA synthesis . This compound reduces stem elongation, induces morphological changes (e.g., spherical cells in maize), and enhances stress tolerance in plants . Its applications range from agricultural growth regulation to in vitro tissue culture, where it promotes bulb formation in species like Leucojum aestivum .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ancymidol can be synthesized through a multi-step process involving the reaction of 4-methoxybenzyl cyanide with cyclopropylamine, followed by cyclization with formamide to form the pyrimidine ring. The final product is obtained through purification and crystallization .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes rigorous quality control measures to ensure the consistency and effectiveness of the final product .

Chemical Reactions Analysis

Key Reactions:

  • Oxidation of ent-kaur-16-ene :
    Ancymidol competitively inhibits the oxidation of ent-kaur-16-ene to ent-kaur-16-en-19-ol and ent-kaur-16-en-19-al in plant microsomes, with a reported inhibition constant (KiK_i) of 2×109textM2\times 10^{-9}\\text{M} .

    ent kaur 16 eneCyt P450ent kaur 16 en 19 olCyt P450ent kaur 16 en 19 al\text{ent kaur 16 ene}\xrightarrow{\text{Cyt P450}}\text{ent kaur 16 en 19 ol}\xrightarrow{\text{Cyt P450}}\text{ent kaur 16 en 19 al}

    This compound binds to the enzyme active site, blocking sequential oxidations while sparing ent-kaur-16-en-19-oic acid oxidation .

  • Species Specificity :
    The compound shows no inhibitory activity in rat liver microsomes or fungal (Fusarium moniliforme) systems, confirming its specificity to higher plants .

Interaction with Cytochrome P450 Enzymes

This compound induces a type II difference spectrum in oxidized plant microsomes, characterized by an absorption maximum at 427 nm and a minimum at 410 nm . This indicates direct binding to cytochrome P450’s heme iron, disrupting electron transfer during oxidation reactions.

Table 1: Pigment Changes in this compound-Treated Sunflower (21 Days Post-Treatment)

PigmentControl (mg·g⁻¹ FW)This compound-Treated (mg·g⁻¹ FW)Change (%)
Chlorophyll a1.17–1.601.43–1.63+20–23%
Chlorophyll b0.34–0.490.50–0.57+12–16%
Neoxanthin4.5 (peak height)5.8 (peak height)+29%
Violaxanthin10.013.0+30%
  • Mechanism : Increased pigment levels correlate with enhanced chloroplast density or delayed senescence, likely due to gibberellin suppression altering metabolic flux toward pigment synthesis .

Modulation of Carbohydrate and Protein Metabolism

In date palm (Phoenix dactylifera) tissue cultures, this compound (0.75 mg·L⁻¹) combined with phloroglucinol (50 mg·L⁻¹) elevated:

  • Total soluble carbohydrates : 271.0 µg·g⁻¹ FW (vs. 77.8 µg·g⁻¹ in controls) .

  • Protein content : ~3x increase compared to untreated controls .

No genetic variation was observed via RAPD analysis, confirming metabolic rather than genomic effects .

Physiological Growth Retardation

This compound reduces stem elongation and leaf area by inhibiting cell division and expansion. In sunflowers:

Table 2: Growth Parameters (21 Days Post-Treatment)

ParameterControl132 mg·L⁻¹ this compoundReduction (%)
Height (cm)36.1–39.812.5–15.660–63%
Leaf area (cm²)635–1107635–79927–43%
Fresh weight (g)41.1–68.941.1–48.929–41%

Environmental and Metabolic Stability

  • Volatility : Moderate (vapor pressure: 1.3×105textPa1.3\times 10^{-5}\\text{Pa} at 25°C) .

  • Degradation : Half-life in soil: 3–7 days (aerobic conditions); hydrolytically stable at pH 5–9 .

Scientific Research Applications

Plant Growth Regulation

Ancymidol is primarily used as a growth retardant in various plant species. It effectively reduces stem elongation, leaf area, and overall biomass.

Case Study: Effects on Maize Cells

A study demonstrated that this compound inhibits cellulose incorporation into the cell walls of maize cells, impairing growth without affecting cell viability. Concentrations below 500 µM led to a 60% reduction in cellulose content, while higher concentrations severely impacted growth metrics .

Concentration (µM) Cell Growth Impact Cellulose Content Reduction
500Moderate~60%
1500SevereFurther reduction

Case Study: Effects on Phaseolus vulgaris

Another study revealed that this compound significantly retarded shoot and root elongation in common bean plants. The reduction in gibberellin-like activity was noted, indicating its role in growth regulation .

Horticultural Applications

This compound is widely used in ornamental horticulture to control the size and shape of plants.

Case Study: Chrysanthemum Cultivation

In chrysanthemum production, granular this compound was incorporated into the soil, resulting in reduced plant height and delayed flowering. The study indicated that higher concentrations led to more pronounced effects on plant morphology .

Application Method Active Ingredient Concentration (% a.i.) Height Reduction (%)
Granular0.01Significant
Spray0.5Moderate

In Vitro Plant Propagation

This compound has been utilized to enhance in vitro rooting and shoot regeneration in various plant species.

Case Study: Asparagus Rooting

Research showed that increasing sucrose concentration in media containing this compound improved rooting percentages in asparagus nodal sections. Although this compound did not enhance rooting directly, it influenced the morphology of the resulting plantlets .

Sucrose Concentration (%) Rooting Percentage (%)
0Low
10Moderate
20High

Environmental and Safety Considerations

While this compound is effective as a growth regulator, its safety profile has been assessed through various toxicity studies.

Mechanism of Action

Ancymidol exerts its effects by inhibiting the enzyme ent-kaurene oxidase, a cytochrome P450 monooxygenase that catalyzes the oxidation of ent-kaurene to ent-kaurenoic acid. This inhibition disrupts the gibberellin biosynthesis pathway, leading to reduced plant growth and development. Additionally, this compound has been shown to inhibit cellulose synthesis, affecting cell wall formation and cell expansion .

Comparison with Similar Compounds

Prohexadione (BX-112)

  • Mechanism : Structural mimic of 2-oxoglutarate, inhibiting 2-oxoglutarate-dependent dioxygenases (e.g., GA20-oxidase) .
  • Specificity : Broad, affecting later GA biosynthesis steps.
  • Physiological Effects : Inhibits shoot multiplication in B. argenteum at 3–10 µM, similar to ancymidol .
  • Reversibility : Partially reversible by GA3 .

Chlorocholine Chloride (CCC)

  • Mechanism : Onium-type compound blocking early GA biosynthesis .
  • Physiological Effects : Reduces protonema diameter in B. argenteum at 3–10 µM but less potent than this compound in stem elongation retardation .

Paclobutrazol

  • Mechanism : Nitrogen-containing heterocycle inhibiting ent-kaurene oxidase .
  • Applications : Enhances bulb induction in Allium cepa and Lilium, comparable to this compound .

Triarimol

  • Mechanism: Fungicide with GA-inhibiting activity via unknown pathways, distinct from sterol synthesis .
  • Physiological Effects : Induces ethylene-like responses in Phaseolus vulgaris; GA3 reverses growth inhibition .

Isoxaben and DCB

  • Mechanism : Directly disrupt cellulose synthase (CesA) complexes .
  • Comparison with this compound :
    • Both induce cell malformations in tobacco BY-2 cells (50 nM isoxaben ≈ 100 µM this compound) .
    • This compound’s cellulose inhibition (60% reduction in maize) is GA-independent and irreversible, unlike isoxaben/DCB .

Human Enzyme Inhibitors

Epoxiconazole

  • Mechanism : Fungicide inhibiting CYP11B1 and CYP11B2 (human steroidogenesis enzymes).
  • Comparison : this compound moderately inhibits CYP11B1/CYP11B2 (IC50: ~1–10 µM), while epoxiconazole is 10–100x more potent .

Key Data Tables

Table 2: Structural Analog Comparison (this compound Derivatives)

Modification Activity (vs. This compound) Notes
Cyclopropyl → Phenyl 10x less active Loss of specificity for ent-kaurene
Hydroxyl → Methoxy Slight reduction Retains GA inhibition
Pyrimidine ring alteration Inactive in plants Retains in vitro activity

Research Findings and Contradictions

  • Higher concentrations (>1 mM) cause irreversible growth arrest .
  • Stress Protection : this compound-treated plants show increased tolerance to ozone and sulfur dioxide, a trait shared with chlormequat but at 80–500x lower concentrations .

Biological Activity

Ancymidol is a plant growth regulator that primarily functions as a growth retardant by inhibiting gibberellin biosynthesis. Recent research has uncovered additional biological activities, particularly its role as a cellulose synthesis inhibitor, which has significant implications for plant growth and development.

The primary mechanism by which this compound exerts its effects is through the inhibition of the enzyme ent-kaurene oxidase , a key enzyme in the gibberellin biosynthetic pathway. This inhibition leads to reduced levels of gibberellins, which are crucial for various growth processes including stem elongation and seed germination. However, studies have shown that this compound also inhibits cellulose synthesis independently of its effects on gibberellins, suggesting it targets a regulatory step in the cell wall synthesis pathway.

Key Findings:

  • This compound has been shown to impair cellulose synthesis in plant cells, leading to malformations and eventual cell death when applied at higher concentrations (100 μM - 1 mM) .
  • The malformation effects are concentration-dependent, with significant changes observed within 12 hours of treatment .

Effects on Plant Physiology

This compound's effects extend beyond mere growth retardation; it also influences cell morphology and viability. In studies involving BY-2 tobacco cells , treatment with this compound resulted in:

  • Formation of bulges and spherical shapes in cells.
  • A decrease in cell elongation and viability at higher concentrations.
  • Induction of bi-nuclear cells and incomplete transverse cell walls, indicating disruption in normal cell division processes .

Comparative Studies

Comparative studies with other cellulose synthesis inhibitors like isoxaben and DCB have shown that while this compound shares some similarities with these compounds, it operates through distinct mechanisms. For instance, while isoxaben inhibits cellulose synthase directly, this compound appears to act at a regulatory level that coordinates cellulose synthesis with cell expansion .

Case Studies

  • Cell Malformation in BY-2 Cells :
    • Concentration: 10 μM to 1 mM
    • Observations: Increased malformations correlated with decreased cell viability.
    • Results: Cells treated with 1 mM this compound showed reduced elongation and abnormal nuclear division patterns .
  • Impact on Shoot Regeneration :
    • A study demonstrated that this compound promotes shoot regeneration in date palm tissue cultures when combined with phloroglucinol.
    • Optimal concentration for increased shoot production was found to be 0.75 mg·L⁻¹ .

Toxicity and Safety Profile

The safety profile of this compound has been evaluated through various toxicity studies:

  • Acute Toxicity : Considered slightly acutely toxic with an oral LD50 ranging from 400 to 4,000 mg/kg for liquids .
  • Dermal Toxicity : No dermal irritation or systemic toxicity observed at high doses (up to 1000 mg/kg) .
  • Developmental Toxicity : Studies indicate no significant developmental toxic effects in rats, establishing a no-effect level at 50 mg/kg/day .

Summary Table of Biological Effects

Concentration (μM)Effect on Cell ElongationCell ViabilityMorphological Changes
10Slightly inhibitedDecreasedMinor bulging
100Significantly inhibitedNoticeably decreasedBulges formed
1000Complete inhibitionSeverely decreasedNearly spherical cells

Q & A

Basic Research Questions

Q. What are the primary physiological mechanisms through which ancymidol exerts its growth-retarding effects in plants?

this compound inhibits gibberellin (GA) biosynthesis by blocking the oxidation of ent-kaurene to ent-kaurenoic acid, a key step in GA production . Additionally, it disrupts cellulose synthesis in plant cell walls, leading to abnormal cell morphology and growth inhibition. Methodological validation includes:

  • Comparing cellulose deposition using fluorescent probes (e.g., Calcofluor White) in treated vs. untreated cells .
  • Reversibility assays to confirm transient inhibition (e.g., restoring cellulose synthesis after this compound removal) .

Q. How should researchers design experiments to test the dose-dependent effects of this compound on stem elongation?

  • Use factorial designs with multiple this compound concentrations (e.g., 10 μM to 1 mM) and GA co-applications to assess antagonistic effects .
  • Control variables: light intensity (actinic light boosts ROS-mediated oxidation), temperature (higher temperatures reduce efficacy), and growth medium composition (e.g., pine bark reduces mobility) .
  • Statistical analysis: ANOVA with interaction terms (e.g., GA × this compound) to identify significant effects .

Q. What factors influence the translocation efficiency of foliar-applied this compound in different plant species?

  • Application method: Soil drenches are more effective than foliar sprays in species like chrysanthemums due to root absorption efficiency .
  • Surfactant compatibility: this compound requires specific surfactants for stable aqueous solutions; incompatible formulations reduce translocation .
  • Experimental validation: Use ¹⁴C-labeled this compound to track systemic movement and girdling experiments to isolate shoot/root effects .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding this compound-GA interactions in regulating plant development?

  • Conduct time-course experiments: GA reverses this compound’s growth inhibition at low concentrations (≤10 μM) but not at higher doses (≥100 μM) due to irreversible cellulose synthesis disruption .
  • Analyze tissue-specific responses: For example, in eggplant, GA reduces yield, but this compound’s effect on harvest timing depends on GA concentration .
  • Use transcriptomic profiling to identify GA-responsive genes suppressed by this compound .

Q. What methodological approaches confirm this compound’s role as a cellulose synthesis inhibitor in plant cell cultures?

  • Compare this compound with known inhibitors (e.g., isoxaben, DCB) using cell viability assays and microscopy to quantify morphological anomalies .
  • Quantify cellulose content in regenerating protoplasts: this compound (1 mM) completely blocks cellulose deposition, reversible upon washout .
  • Monitor microtubule dynamics: this compound disrupts cortical microtubule alignment in cell bulge regions, similar to cellulose synthesis inhibitors .

Q. How do environmental variables like temperature modulate this compound’s efficacy in growth retardation studies?

  • Experimental design: Grow plants (e.g., Freesia hybrida) under controlled temperatures (e.g., 15°C vs. 20°C) with varying this compound concentrations. Higher temperatures reduce efficacy, requiring dose adjustments .
  • Measure compensatory mechanisms: Elevated temperatures may increase GA biosynthesis, necessitating RNA-seq to track GA pathway gene expression .

Q. What analytical techniques are recommended for studying compartment-specific redox dynamics in this compound-treated plant tissues?

  • Use genetically encoded biosensors (e.g., Grx1-roGFP2 for glutathione redox potential, roGFP2-Orp1 for H₂O₂) targeted to chloroplasts, mitochondria, and cytosol .
  • Combine with photosynthetic electron transport inhibitors (e.g., DCMU) to differentiate ROS sources (chloroplast vs. mitochondrial) .
  • Validate with ROS scavengers (e.g., ascorbate) to assess redox buffering capacity in stressed tissues .

Q. Methodological Notes

  • Data Contradiction Analysis : When conflicting results arise (e.g., GA-ancymidol interactions), use meta-analysis frameworks to evaluate study parameters (e.g., concentration ranges, species-specific responses) .
  • Advanced Imaging : Confocal microscopy with organelle-specific fluorescent markers (e.g., GFP-tagged cellulose synthases) can localize this compound’s effects in real time .
  • Statistical Rigor : Ensure ANOVA models account for nested variables (e.g., greenhouse microenvironments) and use post-hoc tests (e.g., Tukey’s HSD) to resolve interaction effects .

Properties

IUPAC Name

cyclopropyl-(4-methoxyphenyl)-pyrimidin-5-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H16N2O2/c1-19-14-6-4-12(5-7-14)15(18,11-2-3-11)13-8-16-10-17-9-13/h4-11,18H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUTDUHSNJYTCAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2CC2)(C3=CN=CN=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID2034338
Record name Ancymidol
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Molecular Weight

256.30 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid; [Merck Index] White to beige granular crystals; [Reference #1]
Record name Ancymidol
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Vapor Pressure

0.0000002 [mmHg]
Record name Ancymidol
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CAS No.

12771-68-5
Record name (±)-Ancymidol
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Record name α-cyclopropyl-α-(4-methoxyphenyl)-5-pyrimidylmethanol
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Synthesis routes and methods

Procedure details

To a solution of cyclopropylmagnesium bromide (0.5 M in THF, 9 mL, 4.5 mmol) was added ZnCl2 (612 mg, 4.5 mmol) and LiCl (0.189 mg, 4.5 mmol). To this clear yellow solution was added 18 (1.00 g, 4.5 mmol) in THF and the mixture was stirred for 4 h at rt before being washed with sat. NH4Cl. The organic layer was diluted with EtOAc and washed with sat. NaHCO3 before being dried and evaporated to a brown gum, which was dissolved in toluene and poured over a plug of silica gel (20 g). The plug was washed with hexane-EtOAc (100 mL). The eluants were evaporated to a yellow oil that solidified upon trituration with hexanes. The solid was filtered and dried to afford 374 mg (31%) of 15 as a white solid. Mp=108-110° C.; 1H NMR (300 MHz, CDCl3) δ ppm 9.06 (s, 1H), 8.48 (s, 2H), 7.82 (d, 2H), 7.03 (d, 2H), 3.99 (s, 3H), 1.08 (m, 1H), 0.50-0.31 (m, 4H).
Name
cyclopropylmagnesium bromide
Quantity
9 mL
Type
reactant
Reaction Step One
Name
Quantity
0.189 mg
Type
reactant
Reaction Step One
Name
Quantity
612 mg
Type
catalyst
Reaction Step One
Name
18
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
31%

Retrosynthesis Analysis

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